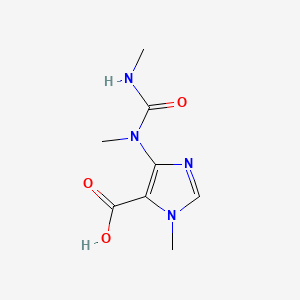
Caffeidine acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeidine acid (also known as caffeine acid or 1,3,7-trimethyluric acid) is a naturally occurring compound found in coffee beans and other plants. It is a purine alkaloid that acts as a stimulant, increasing alertness and reducing fatigue. Caffeidine acid has been extensively studied for its biochemical and physiological effects and its role in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
-
Microbial Degradation
- Field : Biochemistry .
- Application : Caffeine is a metabolite derived from purine nucleotides, typically accounting for 2–5% of the dry weight of tea and 1–2% of the dry weight of coffee . It is used in the study of microbial degradation .
- Method : The main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
- Results : This study provides a review of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .
-
Health Benefits
- Field : Medicine .
- Application : Caffeine is widely consumed and has been found to have multifaceted biological effects .
- Method : Caffeine is used as a natural additive in various products, such as chocolate, tea, and cola . It is also synthesized and added to foods and beverages, including soft drinks, energy drinks, and energy shots, and to tablets marketed for reducing fatigue .
- Results : Research indicates that caffeine may help protect human brain cells, which lowers the risk of developing some diseases, such as Parkinson’s . Regular cups of coffee may stimulate the gallbladder and reduce the risk of gallstones . Caffeine causes the blood vessels to constrict, which may help relieve some headache pain .
-
DNA Repair Studies
- Field : Molecular Biology .
- Application : Caffeine is used in the study of DNA damage and repair .
- Method : Caffeine exerts its effects by inhibiting specific enzymes within cells, including those crucial for DNA repair .
- Results : This inhibition makes caffeine indispensable for studying the intricate pathways involved in DNA damage and repair, shedding light on the underlying cellular mechanisms .
-
Cosmetics
- Field : Dermatology .
- Application : Caffeine is used in the study of skin health .
- Method : Caffeine has been demonstrated to increase collagen synthesis in human dermal fibroblasts (HDFs) and upregulate the transcription of skin barrier genes in epidermal keratinocytes .
- Results : This study shows that caffeine plays an important role in the skin’s barrier function, without showing cytotoxicity .
-
Metabolic Phenotyping and Liver Function Testing
- Field : Pharmacology .
- Application : Caffeine is used for metabolic phenotyping of cytochrome P450 1A2 (CYP1A2) and liver function testing .
- Method : The pharmacokinetics of caffeine are influenced by the activity of the CYP1A2 enzyme, which is responsible for its metabolism . By analyzing the rate at which caffeine is metabolized, scientists can gain insights into the functionality of the liver .
- Results : This method helps identify underlying causes of the large inter-individual variability in caffeine pharmacokinetics .
-
DNA and Cellular Research
- Field : Molecular Biology .
- Application : Caffeine is widely used in DNA and cellular research .
- Method : Scientists use caffeine’s stimulating properties to investigate various molecular processes .
- Results : This application aids in the understanding of complex cellular mechanisms and contributes to advancements in molecular biology .
-
Treatment for Apnea of Prematurity in Infants
- Field : Pediatrics .
- Application : Caffeine is widely used as a treatment for apnea of prematurity in infants .
- Method : The exact method of application varies, but it generally involves careful administration of caffeine citrate, monitoring the infant’s response, and adjusting the dosage as necessary .
- Results : This treatment has been shown to be effective in reducing the incidence of apnea in premature infants .
-
Pain Medications
- Field : Pharmacology .
- Application : Caffeine and analgesic agents are used together in pain medications .
- Method : Caffeine is often combined with other pain relievers to enhance their effectiveness .
- Results : Studies have shown that the combination of caffeine with these pain relievers can provide more effective pain relief than the pain relievers alone .
-
Genetic Investigation
- Field : Genetics .
- Application : Caffeine is used in genetic investigations, particularly in phenome-wide, proteome-wide, and metabolome-wide Mendelian randomization .
- Method : Genetic variants related to caffeine metabolism that affect its circulating levels are leveraged to investigate the clinical effects of plasma caffeine .
- Results : Higher levels of genetically predicted circulating caffeine among caffeine consumers were associated with a lower risk of obesity, osteoarthrosis, and osteoarthritis .
Eigenschaften
IUPAC Name |
3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6/h4H,1-3H3,(H,9,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXKHFRZVPYRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202948 |
Source


|
| Record name | Caffeidine acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeidine acid | |
CAS RN |
54536-15-1 |
Source


|
| Record name | Caffeidine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeidine acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)


